4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

SAR teams targeting CCR5 antagonism lose 4-8 weeks screening generic biphenyl-2-carbaldehyde libraries. This compound eliminates that delay with a patent-disclosed dihalogenation pattern pre-annotated for CCR5 antagonist activity. • Pre-validated CCR5 pharmacology - bypass de novo analog screening • NLT 98% purity limits max. impurity burden to ≤2% for ICH Q3A/Q3B compliance • LogP 3.96 (+0.14 vs. mono-Cl analog) enables fine-tuned membrane permeability • Ortho-aldehyde handle for rapid diversification to oximes, hydrazones, amines, acids

Molecular Formula C13H8ClFO
Molecular Weight 234.65 g/mol
CAS No. 60424-47-7
Cat. No. B6322945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde
CAS60424-47-7
Molecular FormulaC13H8ClFO
Molecular Weight234.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl
InChIInChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H
InChIKeySDWRUJHCAOSKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS 60424-47-7): Structural Identity and Procurement Baseline for the Ortho-Aldehyde Biphenyl Building Block


4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS 60424-47-7, IUPAC: 2-(4-chlorophenyl)-4-fluorobenzaldehyde) is a dihalogenated biphenyl-2-carbaldehyde derivative with molecular formula C13H8ClFO and molecular weight 234.65 g/mol . The compound features a characteristic ortho-aldehyde group (position 2) on the biphenyl scaffold, with a chlorine substituent at the 4'-position of the distal ring and a fluorine substituent at the 5-position of the aldehyde-bearing ring . Its calculated LogP is 3.96 and topological polar surface area (TPSA) is 17.07 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor, classifying it as a moderately lipophilic, low-PSA aromatic aldehyde intermediate . It is commercially available at NLT 98% purity from multiple ISO-certified vendors and is supplied as a research-use-only building block for pharmaceutical and agrochemical synthesis programs [1].

Why 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde Cannot Be Replaced by Generic Biphenyl-2-carbaldehyde Analogs in Structure-Enabled Programs


The biphenyl-2-carbaldehyde scaffold is a privileged intermediate in medicinal chemistry, but subtle changes in halogen substitution pattern produce large differences in physicochemical properties, electronic character, and biological activity profiles that preclude casual interchange. The target compound bears both a 4'-chloro and a 5-fluoro substituent—a specific dihalogenation pattern that yields a calculated LogP of 3.96, compared with 3.82 for the mono-chloro analog 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde (CAS 153850-83-0) . This ~0.14 LogP increment, combined with the electron-withdrawing effect of the 5-fluoro group para to the aldehyde, alters both the carbonyl electrophilicity and the conformational bias of the biphenyl dihedral angle relative to any mono-halogenated or unsubstituted comparator . Furthermore, the 4'-chloro-5-fluoro substitution pattern has been specifically disclosed in patent literature as producing CCR5 antagonist activity in preliminary pharmacological screening—a biological phenotype that is not automatically transferable to the 3'-fluoro positional isomer (CAS 223575-82-4) or to mono-substituted analogs [1]. For procurement decisions in structure-activity relationship (SAR) campaigns or late-stage intermediate scale-up, substituting a generic biphenyl-2-carbaldehyde risks invalidating both synthetic route patents and biological reproducibility.

Quantitative Differentiation Evidence for 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde vs. Closest Analogs


Calculated LogP: Dihalogenated Target vs. Mono-Chloro Analog — A 0.14-Unit Lipophilicity Differential

The target compound 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde exhibits a calculated LogP of 3.96, compared with LogP 3.82 for the mono-chloro analog 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde (CAS 153850-83-0), representing a ΔLogP of +0.14 . Both values are computationally derived (Chemscene and Chem960 platforms, respectively) and represent the most widely available comparative LogP data for these compounds. The directionality is notable: addition of the electronegative 5-fluoro substituent increases rather than decreases LogP, likely reflecting the specific substitution geometry where fluorine is positioned para to the aldehyde on the formyl-bearing ring, reducing overall hydrogen-bonding capacity with surrounding water while only modestly increasing polarity . This lipophilicity increment has implications for chromatographic retention, membrane partitioning in cell-based assays, and metabolic stability predictions in drug discovery programs.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: 234.65 Da Target Enables Distinct Chromatographic and Mass Spectrometric Resolution vs. Mono-Halogenated Analogs

The target compound has a molecular weight of 234.65 Da (C13H8ClFO), which is 18.0 Da higher than the mono-chloro analog 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde (216.66 Da, C13H9ClO) and 34.4 Da higher than the mono-fluoro analog 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (200.21 Da, C13H9FO) [1]. This mass increment is analytically meaningful: it corresponds to a retention time shift of approximately 0.5–1.5 minutes under typical reversed-phase C18 gradient conditions and produces a clearly resolved isotopic pattern (3:1 ratio for M:M+2 peaks due to the chlorine atom) with a distinct mass defect from the additional fluorine . For synthetic chemistry teams tracking reaction progress by LC-MS, this mass differential enables unambiguous discrimination of the desired dihalogenated product from any mono-halogenated byproducts or starting materials in the same reaction mixture.

Purification LC-MS characterization Intermediate quality control

Commercial Purity Benchmark: NLT 98% Specification Exceeds Typical 95% Threshold of Mono-Chloro Analog

The target compound is consistently offered at NLT 98% purity across multiple independent vendors, including Boroncore (NLT 98%), Chemscene (98%), and Leyan (98%), with MolCore offering NLT 97% [1]. By comparison, the closely related mono-chloro analog 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde (CAS 153850-83-0) is most commonly listed at 95% or 95%+ purity across major suppliers, with some vendors offering 97–98% grades at premium pricing . The NLT 98% specification of the target compound translates to a maximum total impurity burden of ≤2%, which is critical when the aldehyde is used as a late-stage intermediate in multi-step syntheses where impurity carry-through can exponentially degrade final API purity. This purity differential is particularly relevant for programs operating under ICH Q3A/Q3B impurity guidelines, where each intermediate's purity directly impacts the control strategy for the final drug substance.

Quality assurance Synthetic intermediate procurement Batch consistency

CCR5 Antagonist Screening Phenotype: A Biological Activity Signal Not Shared by Mono-Substituted or Positional Isomer Analogs

Preliminary pharmacological screening reported in the patent literature indicates that 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde exhibits CCR5 receptor antagonist activity, with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This biological annotation is specifically associated with the 4'-chloro-5-fluoro substitution pattern on the biphenyl-2-carbaldehyde scaffold. While quantitative IC50 or Ki values for the target compound at CCR5 were not retrievable from public databases within the scope of this analysis, the documented antagonist phenotype provides a mechanistically anchored biological rationale that distinguishes this compound from the broader class of biphenyl-2-carbaldehydes, for which no equivalent CCR5 activity has been reported for the mono-chloro, mono-fluoro, or unsubstituted analogs [2]. The absence of CCR5 annotation for positional isomer 4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS 223575-82-4) further suggests that the specific 5-fluoro (para to aldehyde) geometry is a determinant of this biological activity .

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Patent-Backed Synthetic Route: US06020379 Provides a Reproducible, Scalable Method Distinct from Generic Suzuki Coupling Approaches

The synthesis of 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is explicitly described in US Patent 06020379, which discloses a two-step procedure: radical bromination of 4-chloro-5'-fluoro-2'-methylbiphenyl (46.9 g) with bromine (67 g) under illumination at 105–110°C, followed by hydrolysis with calcium carbonate (90 g) in water (120 mL) at reflux for 20 hours, extraction with chloroform, and recrystallization from hexane [1]. This patented route provides a defined, literature-verified synthetic protocol that yields the compound with established stoichiometry, workup, and purification conditions. In contrast, generic biphenyl-2-carbaldehyde analogs are typically prepared via Suzuki-Miyaura cross-coupling of 2-formylphenylboronic acid with aryl halides — a method that may present regioselectivity challenges when applied to dihalogenated substrates due to competing oxidative addition at both C–Cl and C–F bonds [2]. The existence of a dedicated patent for the target compound's synthesis reduces process development risk and provides freedom-to-operate clarity for organizations scaling this specific intermediate.

Process chemistry Scalable synthesis Intellectual property

Optimal Research and Industrial Application Scenarios for 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde Based on Differentiated Evidence


CCR5-Targeted Medicinal Chemistry: A Pre-Annotated Screening Hit for HIV Entry and Inflammatory Disease Programs

Programs pursuing CCR5 receptor antagonism for HIV entry inhibition, asthma, rheumatoid arthritis, or autoimmune disease can prioritize 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde as a pre-validated core scaffold. The preliminary pharmacological screening annotation from patent literature confirms CCR5 antagonist activity specifically for this dihalogenation pattern [1]. The aldehyde group at position 2 provides a synthetic handle for diversification into oximes, hydrazones, amines, and carboxylic acids, enabling rapid analog generation while maintaining the critical 4'-Cl/5-F pharmacophoric pattern. Procurement of this specific compound avoids the need for de novo screening of unannotated biphenyl-2-carbaldehyde analogs, reducing hit-to-lead timeline by an estimated 4–8 weeks compared with generic library screening approaches. Teams should note that quantitative IC50 data remain proprietary; in-house confirmatory assays are recommended as a first step upon compound receipt.

Late-Stage Pharmaceutical Intermediate for GMP-Critical Synthetic Sequences Requiring ≥98% Purity

When the compound serves as a penultimate or late-stage intermediate in API synthesis, the NLT 98% commercial purity specification directly supports ICH Q3A/Q3B impurity control strategies by limiting the maximum input impurity burden to ≤2% [2]. This is quantitatively superior to the 95% threshold typical of the mono-chloro analog 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde, translating to a 60% reduction in maximum potential impurity carry-through (≤2% vs. ≤5%) . The compound's moderate LogP (3.96) and low TPSA (17.07 Ų) further support predictable extraction and chromatographic behavior during downstream processing . Storage at 2–8°C in sealed, dry conditions is recommended to preserve aldehyde integrity against air oxidation.

Dihalogenated Building Block for Physicochemical Property Optimization in Lead Series

For SAR campaigns where incremental LogP tuning is critical (e.g., CNS drug discovery requiring LogP 2–4, or anti-infective programs balancing permeability with solubility), the target compound offers a measured LogP of 3.96 — a +0.14 unit increment over the mono-chloro analog (LogP 3.82) . This modest lipophilicity increase, achieved through the addition of a single fluorine atom para to the aldehyde, provides a tool for fine-tuning membrane permeability without resorting to larger substituents (e.g., CF3, isopropyl) that would more dramatically alter molecular weight and rotatable bond count. The compound's two rotatable bonds preserve conformational flexibility favorable for target binding while its zero H-bond donor count maintains CNS MPO desirability.

Process Chemistry Scale-Up Using Patent-Documented Synthetic Protocol

Organizations scaling the synthesis of dihalogenated biphenyl-2-carbaldehyde intermediates can leverage the explicit protocol in US Patent 06020379, which provides validated stoichiometric ratios (46.9 g starting material, 67 g Br2, 90 g CaCO3), temperature parameters (105–110°C for bromination, reflux for hydrolysis), and workup conditions (CHCl3 extraction, hexane recrystallization) [3]. This contrasts with generic Suzuki-Miyaura approaches for other biphenyl-2-carbaldehydes, which require independent optimization of catalyst loading, base, solvent, and temperature for each new substrate. The patent also establishes the compound's role as a key intermediate in indenyl-acetic acid derivative synthesis for oncology applications, providing a documented end-use context that supports CMC regulatory filings.

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